1-(but-3-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-(But-3-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a but-3-yn-1-yl group and an amine group, forming a dihydrochloride salt. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.
Substitution with but-3-yn-1-yl group:
Formation of the dihydrochloride salt: The final step involves the conversion of the free amine into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(But-3-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Addition: The alkyne group in the compound can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(But-3-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
1-(But-3-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(But-3-yn-1-yl)piperidine dihydrochloride: This compound has a similar alkyne group but differs in the heterocyclic ring structure.
1-(But-3-yn-1-yl)piperazine dihydrochloride: Another similar compound with a different heterocyclic ring, which may exhibit different chemical and biological properties.
1-(But-3-yn-1-yl)pyrrolidine hydrochloride: This compound also contains the but-3-yn-1-yl group but has a pyrrolidine ring instead of a pyrazole ring.
Properties
IUPAC Name |
1-but-3-ynylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-3-4-10-6-7(8)5-9-10;;/h1,5-6H,3-4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOLTPTBUXSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=C(C=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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